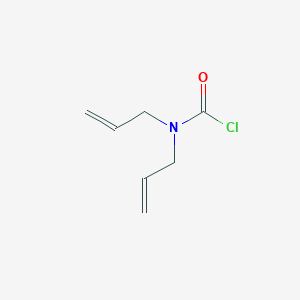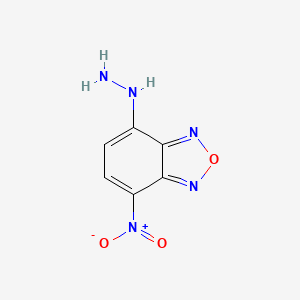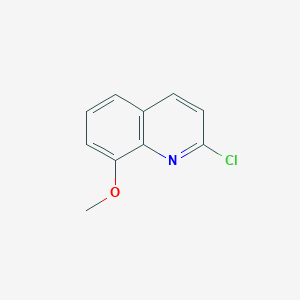
1,1-Diphenyl-2-thiourea
Overview
Description
1,1-Diphenyl-2-thiourea (DPTU) is a thiourea-based compound that has been widely used in various scientific and practical applications. It is a derivative of thiourea and is a white, crystalline solid with a melting point of 122-124°C. It is soluble in water, ethanol, and methanol and is insoluble in ether. DPTU is used in the synthesis of various organic compounds, as a catalyst in organic reactions, and as a stabilizer for a variety of materials. It has also been used in scientific research applications such as pharmacology, biochemistry, and physiology.
Scientific Research Applications
Organocatalysis and Synthesis
1,1-Diphenyl-2-thiourea derivatives have been instrumental in catalyzing organocatalytic reactions. For instance, the enantioselective Michael addition of diphenyl phosphite to nitroalkenes was facilitated by bifunctional thiourea, showcasing a pathway to synthesize biologically and synthetically valuable β-nitrophosphonates. These compounds serve as precursors to β-aminophosphonic acids, which are of significant interest due to their bioactivity (Alcaine et al., 2011).
Antimicrobial and Antioxidant Properties
Several studies have demonstrated the antimicrobial and antioxidant potentials of thiourea derivatives. A study on thiourea derivatives revealed significant antibacterial and antioxidant activities, with specific compounds showing higher efficacy against bacterial strains and free radicals. These findings underscore the potential of thiourea derivatives in developing new antibacterial agents and antioxidants (Naz et al., 2020).
Metal Complexation and Sensor Development
Thiourea derivatives have found applications in metal complexation, demonstrating the ability to form stable complexes with transition metals such as copper(II), nickel(II), and cobalt(II). These complexes have been characterized thoroughly, showing potential applications in material science and catalysis (Arslan et al., 2003). Additionally, thiourea derivatives have been utilized in developing sensors for the selective detection of ions like Hg2+, showcasing their utility in environmental monitoring and analytical chemistry (Castro et al., 2003).
Green Chemistry Applications
The synthesis of symmetrical N,N′-disubstituted thiourea derivatives using solar energy in water represents a stride towards green chemistry. This method eliminates the use of hazardous reagents and energy-intensive conditions, paving the way for more sustainable chemical synthesis processes (Kumavat et al., 2013).
Corrosion Inhibition
Thiourea derivatives have also been explored for their corrosion inhibition properties. Studies have shown that these compounds can significantly inhibit the corrosion of metals in acidic environments, making them potential candidates for industrial applications where corrosion resistance is crucial (Paul et al., 2020).
Safety and Hazards
Avoid dust formation, contact with skin and eyes, and sources of ignition. Ensure adequate ventilation .
Future Directions
Research on 1,1-Diphenyl-2-thiourea continues to explore its diverse biological activities, potential pharmaceutical applications, and novel derivatives. Further investigations may focus on optimizing its properties for specific therapeutic purposes .
properties
IUPAC Name |
1,1-diphenylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZXQVCYHDMIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063228 | |
| Record name | Thiourea, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>34.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806350 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3898-08-6 | |
| Record name | N,N-Diphenylthiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3898-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diphenyl-2-thiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003898086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diphenylthiourea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiourea, N,N-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiourea, N,N-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diphenylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-DIPHENYL-2-THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2UNH7EF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,1-Diphenylthiourea?
A: 1,1-Diphenylthiourea (also known as 1,1-Diphenyl-2-thiourea) has the molecular formula C13H12N2S and a molecular weight of 228.31 g/mol. The crystal structure reveals that the thiono and carbonyl groups adopt an anti disposition with respect to the central C–N bond. The two phenyl rings attached to the nitrogen atom are twisted relative to each other. [, ]
Q2: How does 1,1-Diphenylthiourea interact with mineral surfaces in flotation applications?
A: Studies show that 1,1-Diphenylthiourea exhibits strong adsorption onto the surface of galena (lead sulfide), a crucial characteristic for its use as a flotation collector. This adsorption is attributed to the interaction between the sulfur atom of the thiourea group and lead atoms on the galena surface. []
Q3: Is there evidence of different binding affinities of 1,1-Diphenylthiourea towards different metal sulfides?
A: Yes, research indicates that 1,1-Diphenylthiourea exhibits a stronger affinity for galena compared to sphalerite (zinc sulfide). This selectivity is crucial for the separation of galena from sphalerite in mineral processing. Density Functional Theory (DFT) calculations suggest that this difference in affinity might be related to the stronger hydrophilicity of sphalerite compared to galena. []
Q4: Can 1,1-Diphenylthiourea be oxidized, and what are the potential products?
A: Yes, 1,1-Diphenylthiourea can undergo oxidation reactions. For instance, when reacted with iron(III) chloride, it forms tetramethylformamidinium disulfide μ-oxo-bis-[trichloroferrate(III)]. This reaction highlights the susceptibility of the thiourea group to oxidation and the potential for forming disulfide bonds. [, ]
Q5: Has 1,1-Diphenylthiourea been incorporated into larger molecular structures for specific applications?
A: Yes, derivatives of 1,1-Diphenylthiourea have been used as ancillary ligands in the synthesis of iridium(III) cyclometalated complexes. These complexes, incorporating a unique four-membered Ir–S–C–N backbone, show promise in the development of organic light-emitting diodes (OLEDs) due to their saturated red emission properties. []
Q6: Are there any known analytical techniques used to characterize and quantify 1,1-Diphenylthiourea?
A: While specific analytical methods aren't detailed in the provided abstracts, techniques like X-ray crystallography are used to determine the crystal structure of 1,1-Diphenylthiourea and its derivatives. [, ] Additionally, techniques like Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are likely employed to study the interaction of 1,1-Diphenylthiourea with mineral surfaces. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



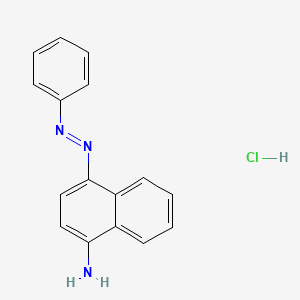
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)



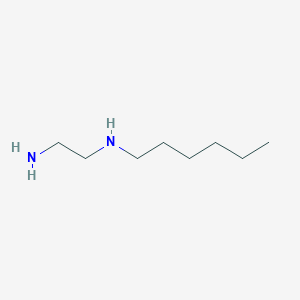

![methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1587698.png)

